molecular formula C9H15NO2 B2366081 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1343425-54-6

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2366081
CAS No.: 1343425-54-6
M. Wt: 169.224
InChI Key: FTKCZPYBCXILBK-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a methoxymethyl group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with an appropriate acylating agent. One common method is the reaction of 3-(methoxymethyl)pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)pyrrolidine
  • 1-(Methoxymethyl)pyrrolidin-2-one
  • 3-(Methoxymethyl)pyrrolidin-2-one

Uniqueness

1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific structure, which combines a pyrrolidine ring with a prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKCZPYBCXILBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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